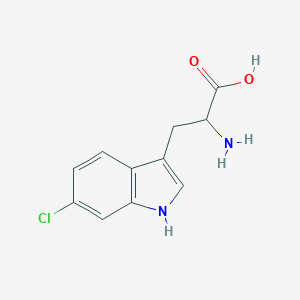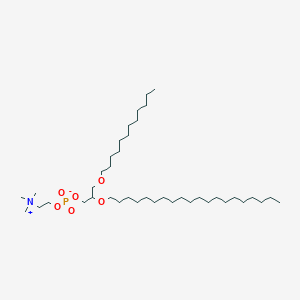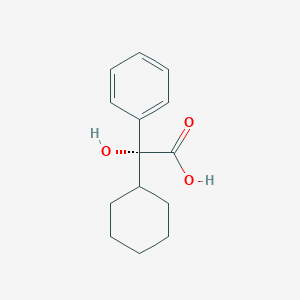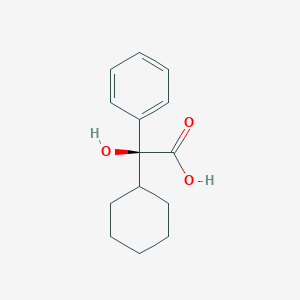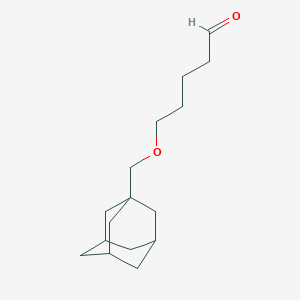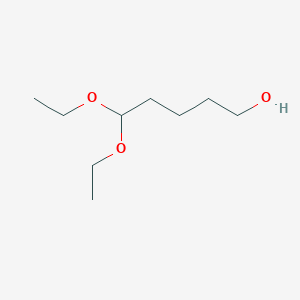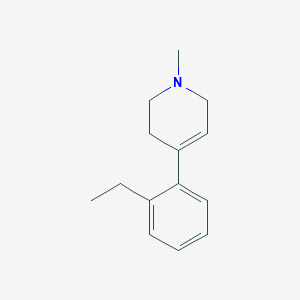
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine (MET) is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that belongs to the family of pyridines. MET has been studied extensively for its potential use in the treatment of Parkinson's disease.
作用机制
The mechanism of action of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine is not fully understood. However, it is believed to act as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and mimics the effects of dopamine. Dopamine is a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By acting as a dopamine receptor agonist, 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine may help to alleviate the symptoms of Parkinson's disease.
生化和生理效应
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may help to alleviate the symptoms of Parkinson's disease. It has also been shown to have antioxidant effects, which may help to protect dopaminergic neurons from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and has a long shelf life. However, one of the limitations of using 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine in lab experiments is that it has a relatively low yield, which can make it expensive to produce in large quantities.
未来方向
There are a number of future directions for research on 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine. One area of research is the development of new synthesis methods that can increase the yield of the compound. Another area of research is the development of new analogs of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine that may have improved efficacy and fewer side effects. Finally, there is a need for further research on the mechanism of action of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine, as this may help to identify new targets for the treatment of Parkinson's disease.
合成方法
The synthesis of 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine involves the reaction of 2-ethylphenylacetonitrile with methylamine and formaldehyde. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 50%.
科学研究应用
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine has been used extensively in scientific research for its potential use in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the motor system. It is characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. 1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine has been shown to have neuroprotective effects on dopaminergic neurons, making it a potential treatment for Parkinson's disease.
属性
CAS 编号 |
107316-68-7 |
|---|---|
产品名称 |
1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine |
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC 名称 |
4-(2-ethylphenyl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H19N/c1-3-12-6-4-5-7-14(12)13-8-10-15(2)11-9-13/h4-8H,3,9-11H2,1-2H3 |
InChI 键 |
MEWZYEZVAPPYOR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C2=CCN(CC2)C |
规范 SMILES |
CCC1=CC=CC=C1C2=CCN(CC2)C |
其他 CAS 编号 |
107316-68-7 |
同义词 |
1-methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine 2'-Et-MPTP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



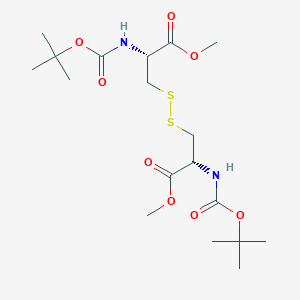
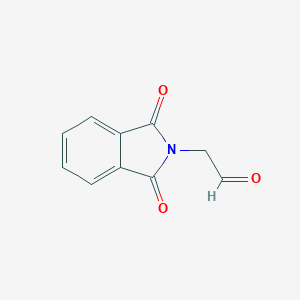
![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)
